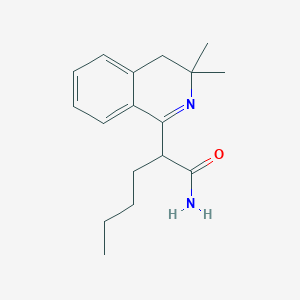
N-(3,5-dichlorophenyl)-1-(4-methoxybenzoyl)-4-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,5-dichlorophenyl)-1-(4-methoxybenzoyl)-4-piperidinecarboxamide, also known as DCTB, is a chemical compound that has been widely studied for its potential therapeutic applications. DCTB is a piperidine derivative that has been shown to have a high affinity for the sigma-1 receptor, a protein that is involved in a variety of cellular processes.
Mécanisme D'action
N-(3,5-dichlorophenyl)-1-(4-methoxybenzoyl)-4-piperidinecarboxamide binds to the sigma-1 receptor, a protein that is involved in a variety of cellular processes including calcium signaling, lipid metabolism, and protein folding. Binding of N-(3,5-dichlorophenyl)-1-(4-methoxybenzoyl)-4-piperidinecarboxamide to the sigma-1 receptor has been shown to modulate the activity of various ion channels and receptors, leading to its neuroprotective and analgesic effects.
Biochemical and Physiological Effects:
N-(3,5-dichlorophenyl)-1-(4-methoxybenzoyl)-4-piperidinecarboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the expression of neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF), which are important for the growth and survival of neurons. N-(3,5-dichlorophenyl)-1-(4-methoxybenzoyl)-4-piperidinecarboxamide has also been shown to modulate the activity of various ion channels and receptors, including the NMDA receptor and the voltage-gated calcium channel. These effects contribute to its neuroprotective and analgesic properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(3,5-dichlorophenyl)-1-(4-methoxybenzoyl)-4-piperidinecarboxamide in lab experiments is its high affinity for the sigma-1 receptor, which allows for precise targeting of this protein. However, one limitation of using N-(3,5-dichlorophenyl)-1-(4-methoxybenzoyl)-4-piperidinecarboxamide is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
Future research on N-(3,5-dichlorophenyl)-1-(4-methoxybenzoyl)-4-piperidinecarboxamide could focus on its potential therapeutic applications in neurodegenerative diseases and chronic pain. Additionally, further studies could investigate the molecular mechanisms underlying its neuroprotective and analgesic effects, as well as its potential side effects and toxicity. Finally, research could explore the potential for developing more water-soluble derivatives of N-(3,5-dichlorophenyl)-1-(4-methoxybenzoyl)-4-piperidinecarboxamide to improve its efficacy in experimental settings.
Méthodes De Synthèse
The synthesis of N-(3,5-dichlorophenyl)-1-(4-methoxybenzoyl)-4-piperidinecarboxamide involves several steps, including the reaction of 3,5-dichloroaniline with 4-methoxybenzoyl chloride to form 3,5-dichloro-N-(4-methoxybenzoyl)aniline. This intermediate is then reacted with piperidine-4-carboxylic acid to form N-(3,5-dichlorophenyl)-1-(4-methoxybenzoyl)-4-piperidinecarboxamide. The overall yield of the synthesis is around 40%, and the purity of the final product can be improved through recrystallization.
Applications De Recherche Scientifique
N-(3,5-dichlorophenyl)-1-(4-methoxybenzoyl)-4-piperidinecarboxamide has been studied extensively for its potential therapeutic applications. It has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. N-(3,5-dichlorophenyl)-1-(4-methoxybenzoyl)-4-piperidinecarboxamide has also been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain.
Propriétés
IUPAC Name |
N-(3,5-dichlorophenyl)-1-(4-methoxybenzoyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20Cl2N2O3/c1-27-18-4-2-14(3-5-18)20(26)24-8-6-13(7-9-24)19(25)23-17-11-15(21)10-16(22)12-17/h2-5,10-13H,6-9H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEVHLOHFANDJIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCC(CC2)C(=O)NC3=CC(=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dichlorophenyl)-1-[(4-methoxyphenyl)carbonyl]piperidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-nitrobenzamide](/img/structure/B5181846.png)


![4-{[2-[(2-methoxybenzoyl)amino]-3-(3-nitrophenyl)acryloyl]amino}benzoic acid](/img/structure/B5181866.png)

![N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-5-propyl-3-isoxazolecarboxamide](/img/structure/B5181886.png)

![4-[5-(3,5-dimethyl-4-isoxazolyl)-2-thienyl]-1,3-thiazol-2-amine trifluoroacetate](/img/structure/B5181908.png)
![3-(benzylsulfonyl)-N-{5-[(2-methoxyethyl)thio]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B5181910.png)
![4-[3-(4-bromophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-5-yl]-N,N-dimethylaniline](/img/structure/B5181914.png)
![N-[2-(2-chlorophenyl)ethyl]-1-(2-cyclohexylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5181922.png)
![1,4-dihydroxy-2-[(4-methylphenyl)amino]anthra-9,10-quinone](/img/structure/B5181931.png)
![1-cyclopentyl-4-{[2-(isopropylsulfonyl)-1-(3-methylbutyl)-1H-imidazol-5-yl]methyl}piperazine](/img/structure/B5181938.png)